Cas no 1707367-82-5 (2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid)
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid
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- Inchi: 1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
- InChI Key: KGFMLFPHHQWAQF-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(C2=CC=C(Cl)C=C2)(CC(O)=O)CC1
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508612-1g |
2-(1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl)aceticacid |
1707367-82-5 | 97% | 1g |
$698 | 2022-09-02 |
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid
Comprehensive Analysis of 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid (CAS No. 1707367-82-5)
2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid (CAS No. 1707367-82-5) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are pivotal intermediates in drug discovery, particularly for central nervous system (CNS) therapeutics. The presence of both tert-butoxycarbonyl (Boc) and 4-chlorophenyl groups enhances its versatility in medicinal chemistry, enabling applications in protease inhibition and receptor modulation.
Recent trends in pharmaceutical R&D highlight the growing demand for Boc-protected intermediates like this compound, as they offer stability during multi-step syntheses. Researchers frequently search for "Boc-piperidine derivatives" or "chlorophenyl acetic acid analogs" to identify building blocks for novel drug candidates. The compound’s CAS No. 1707367-82-5 is often queried in databases such as Reaxys and SciFinder, underscoring its relevance in patent filings and academic studies.
From a structural perspective, the acetic acid moiety in this molecule allows for further functionalization, making it a valuable scaffold for designing peptide mimetics or small-molecule inhibitors. Its 4-chlorophenyl group contributes to lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Discussions on platforms like PubMed and ResearchGate often link such compounds to targets like G-protein-coupled receptors (GPCRs) or ion channels.
In synthetic chemistry, the Boc-protecting group in CAS 1707367-82-5 is strategically leveraged to prevent unwanted side reactions during N-heterocycle functionalization. This aligns with industry preferences for "greener synthetic routes," as the Boc group can be removed under mild acidic conditions, reducing waste. Environmental concerns and the push for sustainable chemistry have amplified interest in such reagents.
Analytical data for this compound—including NMR, HPLC, and mass spectrometry—are frequently requested by quality control labs, reflecting its role in high-purity applications. The rise of AI-driven drug design has also increased scrutiny on piperidine-based templates, with computational models predicting their bioactivity. Keywords like "piperidine-4-acetic acid derivatives" or "Boc-protected chiral auxiliaries" are gaining traction in search engines.
In conclusion, 2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid exemplifies the intersection of synthetic utility and therapeutic potential. Its CAS No. 1707367-82-5 serves as a gateway to advanced research in oncology, neurology, and antimicrobial development, meeting the demand for structurally diverse pharmacophores in modern drug discovery.
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